2-[1-(Methylamino)ethyl]indole

Physical Chemistry Purification Formulation

Researchers synthesizing 3-amino-5H-pyrido[4,3-b]indoles (carcinogenic γ-carbolines) via the Akimoto method require the correct 2-aminoalkylindole regioisomer-substituting 3-substituted or N,N-dimethyl analogs fails to form the requisite quaternary ammonium salt intermediate. • Specific 2-[1-(methylamino)ethyl] substitution essential for one-step Akimoto γ-carboline synthesis • Defined melting point (95-95.5°C) supports use as an analytical reference standard for AMV/QC • Secondary N-methylamino group enables further derivatization (alkylation, acylation) at the indole-2-position

Molecular Formula C11H14N2
Molecular Weight 174.24 g/mol
CAS No. 96286-08-7
Cat. No. B014034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(Methylamino)ethyl]indole
CAS96286-08-7
SynonymsN,α-Dimethyl-1H-indole-2-methanamine; 
Molecular FormulaC11H14N2
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCC(C1=CC2=CC=CC=C2N1)NC
InChIInChI=1S/C11H14N2/c1-8(12-2)11-7-9-5-3-4-6-10(9)13-11/h3-8,12-13H,1-2H3
InChIKeyKLFJXADECANLNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[1-(Methylamino)ethyl]indole Overview


2-[1-(Methylamino)ethyl]indole, also known as N,α-Dimethyl-1H-indole-2-methanamine, is a substituted indole derivative with the molecular formula C₁₁H₁₄N₂ and a molecular weight of 174.24 g/mol [1]. It is a yellow to brown solid primarily utilized as a synthetic intermediate. Its established application is in the preparation of 3-amino-5H-pyrido[4,3-b]indoles, a class of carcinogenic γ-carbolines, as documented in key synthetic methodology [2]. This specific utility defines its primary value proposition in a research chemistry context.

2-[1-(Methylamino)ethyl]indole Analog Limitations


While several aminoalkylindoles share the same core molecular formula (C₁₁H₁₄N₂), their distinct substitution patterns confer significantly different physical properties and chemical reactivities [1]. For example, the position of the aminoalkyl chain on the indole ring (2- vs 3-substitution) and the degree of N-methylation dramatically alter a compound's melting point, solubility, and nucleophilicity. These variances directly impact its performance as a synthetic intermediate, where a specific N-methyl secondary amine structure may be required for subsequent reactions, such as forming quaternary ammonium salts used in the Akimoto synthesis of γ-carbolines [2]. Therefore, substituting a similar compound like 3-(2-methylaminoethyl)indole (N-methyltryptamine) or 2-[1-(dimethylamino)ethyl]indole would likely fail to yield the intended product or would require a complete re-optimization of reaction conditions.

2-[1-(Methylamino)ethyl]indole vs. Analogs


Melting Point Comparison

2-[1-(Methylamino)ethyl]indole (2-substituted) exhibits a melting point of 95-95.5°C [1], which is significantly higher than its 3-substituted isomer, 3-(2-methylaminoethyl)indole (N-methyltryptamine), which has a reported melting point range of 87-89°C . This difference of ~7°C is substantial and indicative of different crystalline packing forces and purities.

Physical Chemistry Purification Formulation

N-Methylation and Physical State

The presence of a secondary amine (N-methyl) versus a tertiary amine (N,N-dimethyl) drastically impacts the physical state of the compound. 2-[1-(Methylamino)ethyl]indole has a melting point of 95-95.5°C [1], whereas its direct analog, 2-[1-(dimethylamino)ethyl]indole, is a solid with a much lower melting point of 48-49°C . The difference of over 45°C is a direct consequence of the secondary amine's ability to form intermolecular hydrogen bonds, which the tertiary amine cannot.

Physical Chemistry Logistics Stability

γ-Carboline Synthesis Utility

A primary and verifiable application for 2-[1-(Methylamino)ethyl]indole is its use in synthesizing 3-amino-5H-pyrido[4,3-b]indoles, a specific class of carcinogenic γ-carbolines [1]. This is in contrast to its 3-substituted isomer, N-methyltryptamine, which is a naturally occurring alkaloid with a different profile of biological activities and synthetic uses . The target compound serves a specialized role as a precursor to the 2-aminoalkylindole quaternary salts required for a one-step synthesis of key intermediates, as described in foundational literature [1].

Synthetic Chemistry Medicinal Chemistry Reference Standards

2-[1-(Methylamino)ethyl]indole Applications & Procurement


γ-Carboline Mutagenicity Studies

This compound is the definitive starting material for research groups synthesizing 3-amino-5H-pyrido[4,3-b]indoles, a class of carcinogenic γ-carbolines. As outlined by Akimoto et al., its specific 2-aminoalkylindole structure is required to form the quaternary ammonium salts used in a critical one-step synthesis [1]. Procuring this specific compound ensures adherence to established literature methods and maximizes the probability of successful target molecule synthesis.

Analytical Reference Standard Development

Due to its well-defined and distinct physical properties, such as its specific melting point of 95-95.5°C [2], this compound is an excellent candidate for use as a reference standard. In analytical method development, validation (AMV), and quality control (QC) applications, its unique physical signature allows for precise calibration and verification, ensuring traceability in pharmaceutical and chemical analysis .

Medicinal Chemistry Building Block

The 2-substituted indole core is a privileged scaffold in drug discovery. 2-[1-(Methylamino)ethyl]indole serves as a versatile building block for creating diverse compound libraries. The presence of the secondary N-methylamino group provides a unique synthetic handle for further derivatization (e.g., alkylation, acylation), enabling exploration of structure-activity relationships around the indole-2-position, a task not feasible with its N,N-dimethyl or 3-substituted analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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